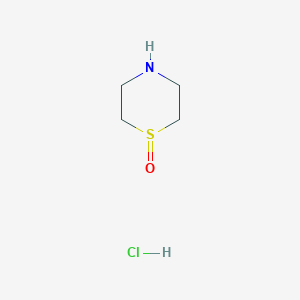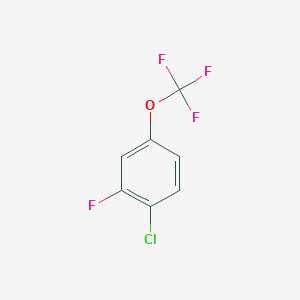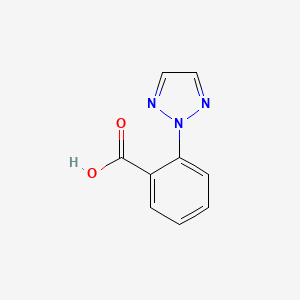
2,4-Dicloro-7-fluoroquinazolina
Descripción general
Descripción
2,4-Dichloro-7-fluoroquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 on the quinazoline ring . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-fluoroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dichloro-7-fluoroquinazoline typically involves the following steps :
Starting Materials: The synthesis begins with 4-fluoro-2-aminobenzoic acid as the starting material.
Formation of Urea Derivatives: The 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate to form the corresponding urea derivatives.
Cyclization: The urea derivatives undergo cyclization in the presence of sodium hydroxide to form the monosodium salts of benzoylene urea.
Final Product Formation: The monosodium salts are treated with hydrochloric acid to yield 2,4-Dichloro-7-fluoroquinazoline in near-quantitative yields.
Industrial Production Methods:
Industrial production methods for 2,4-Dichloro-7-fluoroquinazoline are designed to be eco-efficient and scalable . The reactions are typically carried out in water, and the desired products are obtained through simple filtration, minimizing waste generation .
Análisis De Reacciones Químicas
Types of Reactions:
2,4-Dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present on the quinazoline ring.
Major Products:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets, such as kinase enzymes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2,4-Dichloroquinazoline
- 7-Fluoroquinazoline
- 2,4-Dichloro-5-fluoroquinazoline
Comparison:
- 2,4-Dichloroquinazoline: Lacks the fluorine atom at position 7, which may affect its biological activity and chemical reactivity .
- 7-Fluoroquinazoline: Lacks the chlorine atoms at positions 2 and 4, which can influence its substitution reactions and overall stability .
- 2,4-Dichloro-5-fluoroquinazoline: Similar in structure but with the fluorine atom at position 5 instead of 7, potentially altering its interaction with molecular targets .
Uniqueness:
2,4-Dichloro-7-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities .
Propiedades
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174566-15-5 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?
A1: The molecular formula of 2,4-Dichloro-7-fluoroquinazoline is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.
Q2: What kind of intermolecular interactions are present in the solid form of this compound?
A2: The abstract mentions that 2,4-Dichloro-7-fluoroquinazoline molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)
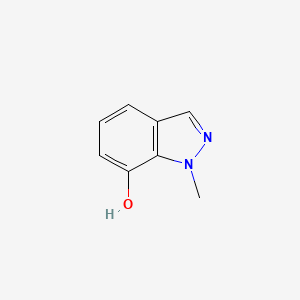
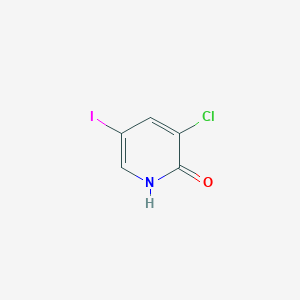
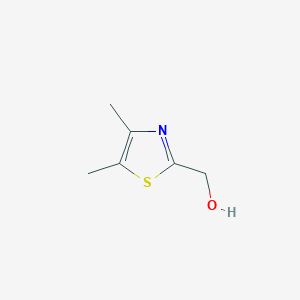
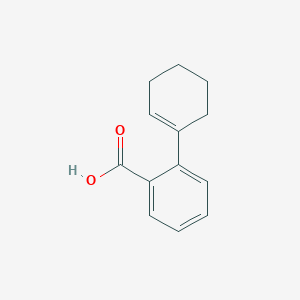
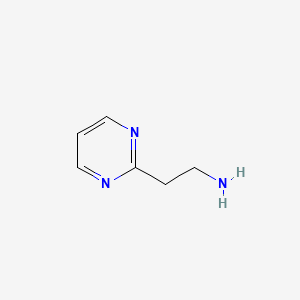
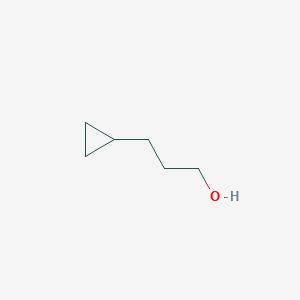
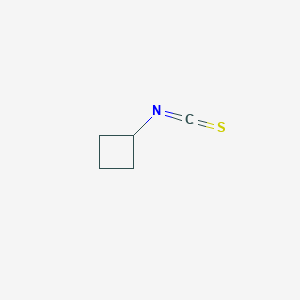
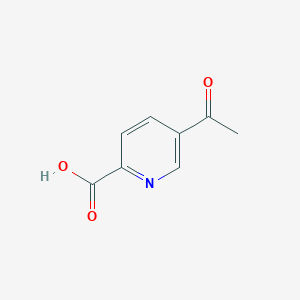
![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
